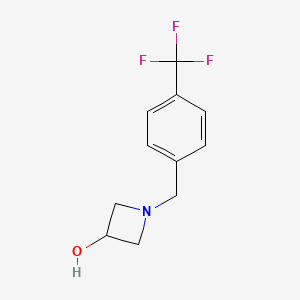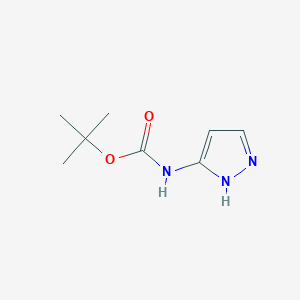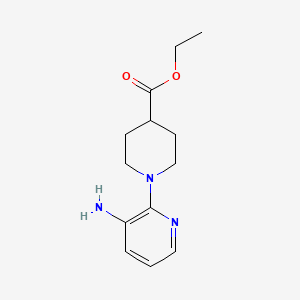
Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane
Übersicht
Beschreibung
“Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane” is a chemical compound with the molecular formula C19H32BNO5Si . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group. This group is attached to a benzene ring, which is further connected to a nitro group and a silane group .
Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or solid . It should be stored in an inert atmosphere and in a freezer, under -20°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound "Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane" and its derivatives are pivotal in the field of organic synthesis and materials science due to their versatile applications, including acting as precursors in the synthesis of polymers and complex organic molecules. For instance, Leigh et al. (1997) synthesized a related compound by photolysis, demonstrating the compound's utility in creating complex silicon-containing molecules through photochemical reactions (Leigh, Kroll, Toltl, & Britten, 1997). Similarly, Naka et al. (2013) focused on the synthesis and optical properties of silicon-containing molecules with bithiophene units, highlighting the potential of silicon-based compounds in organic electronics and photonics (Naka, Fukuda, Jahana, Ohshita, Kobayashi, & Ishikawa, 2013).
Materials Science and Polymer Chemistry
The development of advanced materials is another significant application. Fischer, Baier, and Mecking (2013) utilized similar silicon-containing compounds to initiate Suzuki-Miyaura chain growth polymerization, producing polymers with unique fluorescence properties. This work exemplifies the role of silicon-based compounds in designing polymers with specific optical characteristics, useful in creating advanced materials for optical applications (Fischer, Baier, & Mecking, 2013).
Catalysts and Chemical Reactions
Silicon-containing compounds are also instrumental in catalysis and chemical transformations. Revunova and Nikonov (2014) explored the base-catalyzed hydrosilylation of ketones and esters, a reaction essential for reducing functional groups in organic synthesis. The study underscores the versatility of silicon-based compounds as reagents or catalysts in facilitating various chemical transformations, particularly in synthesizing alcohols and amines from ketones, esters, and aldimines (Revunova & Nikonov, 2014).
Advanced Functional Materials
In the realm of functional materials, Zimmer et al. (2013) reported on the synthesis of propylene copolymers containing tert-butoxysilane side groups, demonstrating the compound's significance in creating crosslinkable polymers. This research highlights the potential for silicon-containing compounds to modify polymer properties, such as crosslinking density, which affects material properties like thermal stability and mechanical strength (Zimmer, Schöbel, Halbach, Stohrer, & Rieger, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[[2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO5Si/c1-17(2,3)27(8,9)24-13-14-15(11-10-12-16(14)21(22)23)20-25-18(4,5)19(6,7)26-20/h10-12H,13H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQVCOFMZVVDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyldimethyl(2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



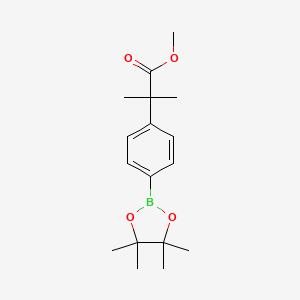
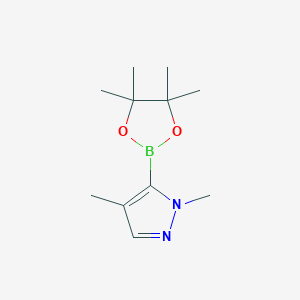
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
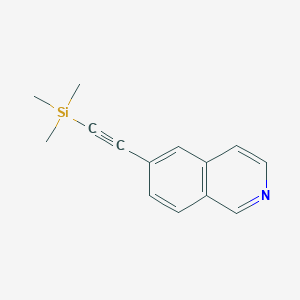
![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)
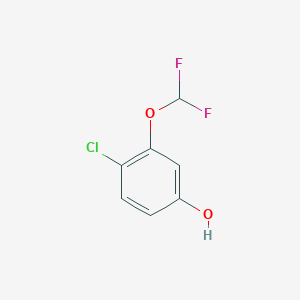
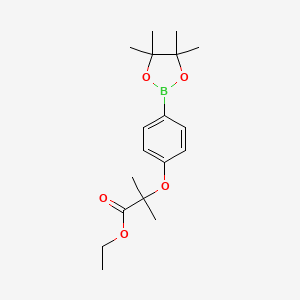
![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)
